n-Butyl pivalate

説明

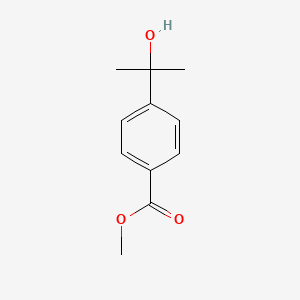

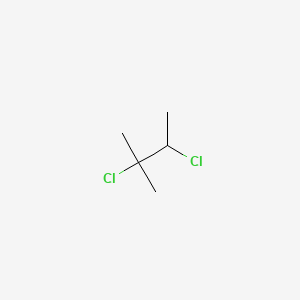

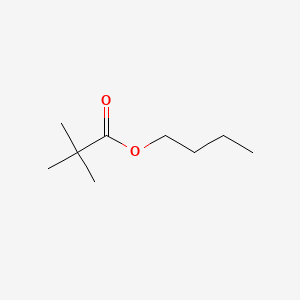

N-Butyl pivalate, also known as butyl 2,2-dimethylpropanoate, is a chemical compound with the molecular formula C9H18O2 . It is a derivative of pivalic acid, a carboxylic acid with a molecular formula of (CH3)3CCO2H .

Synthesis Analysis

This compound can be synthesized through the pivaloylation of alcohols . This process involves the use of a catalyst under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification . Pivalic acid, the parent compound of this compound, is prepared on a commercial scale by hydrocarboxylation of isobutene .Molecular Structure Analysis

The molecular structure of this compound consists of a butyl ester group attached to a pivalic acid molecule . The molecular weight of this compound is approximately 158.238 Da .Chemical Reactions Analysis

This compound, as an ester of pivalic acid, is unusually resistant to hydrolysis . This thermal stability has led to its use in various applications, including the production of polymers derived from pivalate esters of vinyl alcohol .Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow clear liquid . It has a boiling point of 164.00 to 165.00 °C at 760.00 mm Hg . It is soluble in alcohol but insoluble in water .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of tert.-butyl peroxy pivalate : A novel process for synthesizing tert.-butyl peroxy pivalate using segmented and dispersed flow regimes in a microreactor was investigated. This method aimed to address challenges in fluid interface stability and segment length distribution, crucial for efficient synthesis (Illg et al., 2011).

- Formation of Coordination Polymers : Copper(I) pivalate formed unique helical polymeric chains, which involved an alternation of Cu(I) ions and carboxylate groups. This demonstrated the potential of pivalates in creating structured polymeric materials (Sugiura et al., 2006).

- Palladium-Catalyzed Arylation : Pivalic acid was found to be crucial in palladium-catalyzed benzene arylation. Its role as a proton shuttle significantly enhanced the reaction efficiency, showcasing its utility in organic synthesis (Lafrance & Fagnou, 2006).

Polymer Science

- Poly(vinyl pivalate) Characterization : Poly(vinyl pivalate) polymerized in tertiary butyl alcohol was studied, emphasizing its high molecular weight and unique fibrous nature. This research contributes to understanding polymer properties and potential applications in material science (Lyoo et al., 2001).

Environmental and Energy Applications

- Decomposition Studies : The decomposition of tertiary butyl peroxy pivalate under high pressure and temperature was analyzed using Raman spectroscopy. This provided insights into its breakdown products and kinetics, relevant in environmental and industrial contexts (Freitag et al., 2001).

- Photocatalytic Reactions : The photodegradation of pivalic acid on platinized titanium dioxide was observed. This study highlights the potential for using pivalates in photocatalytic processes for environmental remediation (Maeda & Ishibashi, 2013).

Advanced Material Research

- Electrophilic Amination and Quinoline Synthesis : Pivalates were utilized in cobalt-catalyzed electrophilic aminations, leading to the synthesis of condensed quinolines. This has implications for creating materials used in organic light-emitting diodes and solar cells (Li et al., 2018).

Safety and Hazards

N-Butyl pivalate is classified as a combustible liquid . It should be kept away from heat, sparks, and flame. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Relevant Papers The relevant papers retrieved discuss the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents , and a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system . These papers highlight the potential of this compound and similar compounds in sustainable chemistry and materials science.

特性

IUPAC Name |

butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-6-7-11-8(10)9(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDMDSDHBVPGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

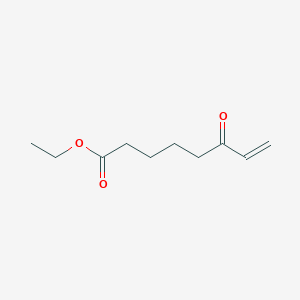

CCCCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199285 | |

| Record name | n-Butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-37-3 | |

| Record name | n-Butyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。